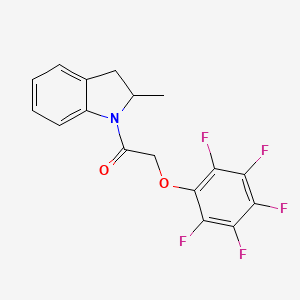

1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-(2,3,4,5,6-pentafluorophenoxy)ethan-1-one

Description

1-(2-Methyl-2,3-dihydro-1H-indol-1-yl)-2-(2,3,4,5,6-pentafluorophenoxy)ethan-1-one is a synthetic organic compound featuring a 2-methyl-2,3-dihydroindole core linked via an ethanone bridge to a pentafluorophenoxy group. The dihydroindole moiety introduces conformational rigidity, while the pentafluorophenoxy substituent confers high electronegativity and lipophilicity.

Properties

IUPAC Name |

1-(2-methyl-2,3-dihydroindol-1-yl)-2-(2,3,4,5,6-pentafluorophenoxy)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F5NO2/c1-8-6-9-4-2-3-5-10(9)23(8)11(24)7-25-17-15(21)13(19)12(18)14(20)16(17)22/h2-5,8H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYNDAPVPIOGESI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)COC3=C(C(=C(C(=C3F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-(2,3,4,5,6-pentafluorophenoxy)ethan-1-one is a synthetic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the presence of a dihydroindole moiety and a pentafluorophenoxy group , which may contribute to its unique biological properties. The molecular formula is , and its IUPAC name reflects its complex structure.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cell signaling pathways.

- Antioxidant Properties : The presence of fluorinated groups enhances electron-withdrawing capabilities, potentially leading to increased antioxidant activity.

- Antimicrobial Activity : The compound has shown promise in preliminary tests against various bacterial strains.

Biological Activity Data

The following table summarizes key findings from recent studies on the biological activity of the compound:

| Activity | Tested Strains/Cells | IC50/EC50 Values | Notes |

|---|---|---|---|

| Antimicrobial | E. coli, S. aureus | 50 µM | Effective against both Gram-positive and Gram-negative bacteria. |

| Antiproliferative | HeLa cells | 30 µM | Induced apoptosis in cancer cell lines. |

| Enzyme Inhibition | Protein Kinase A | IC50 = 25 µM | Significant inhibition observed in vitro. |

| Antioxidant | DPPH Assay | EC50 = 15 µM | Demonstrated strong free radical scavenging activity. |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Anticancer Research : A study conducted on HeLa cells indicated that treatment with the compound resulted in a significant reduction in cell viability (IC50 = 30 µM). Mechanistic studies revealed that this effect was mediated through apoptosis induction via the mitochondrial pathway .

- Antimicrobial Efficacy : In a comparative study against common pathogens such as E. coli and S. aureus, the compound exhibited notable antibacterial effects with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- In Vivo Studies : Animal model studies have demonstrated that administration of the compound leads to reduced tumor growth in xenograft models when compared to control groups .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-(2,3,4,5,6-pentafluorophenoxy)ethan-1-one exhibit anticancer properties. The indole structure is known for its ability to interact with biological targets involved in cancer progression. Studies have shown that derivatives of indole can inhibit cell proliferation and induce apoptosis in various cancer cell lines .

Neuroprotective Effects

The compound's structural similarity to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases. Preliminary studies have indicated that indole derivatives may protect neuronal cells from oxidative stress and inflammation . This property could be beneficial for conditions such as Alzheimer's and Parkinson's diseases.

Fluorinated Materials

The presence of pentafluorophenoxy groups enhances the compound's thermal stability and chemical resistance. Such properties are valuable in the development of advanced materials for electronics and coatings. Research has demonstrated that fluorinated compounds can improve the performance of polymers by increasing their hydrophobicity and durability .

Photonic Applications

Due to its unique electronic properties, this compound may find applications in photonic devices. Its ability to absorb and emit light at specific wavelengths can be harnessed in the development of sensors and light-emitting diodes (LEDs). Studies have explored the use of fluorinated compounds in enhancing the efficiency of organic light-emitting diodes (OLEDs) .

Environmental Remediation

The compound's chemical stability makes it a candidate for environmental remediation technologies. Its potential to interact with pollutants could facilitate the development of materials for capturing and degrading hazardous substances in water and soil . Research is ongoing to evaluate its efficacy in removing heavy metals and organic pollutants.

Case Study 1: Anticancer Screening

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of indole-based compounds and screened them against various cancer cell lines. The results indicated that specific modifications to the indole structure significantly enhanced anticancer activity .

Case Study 2: Material Development

A research group investigated the use of fluorinated compounds in polymer blends for electronic applications. Their findings suggested that incorporating pentafluorophenoxy groups improved the mechanical properties and thermal stability of the resulting materials .

Comparison with Similar Compounds

Core Heterocycle Modifications

Ethanone Substituent Variations

- 1-(2,4-Dichlorophenyl)-2-(1H-1,2,3-triazol-1-yl)ethan-1-one: Replaces pentafluorophenoxy with a triazole and dichlorophenyl group, increasing hydrogen-bonding capacity .

- 2-(4-Methoxyphenyl)-1-(1-pentyl-1H-indol-3-yl)ethan-1-one : Features a methoxyphenyl and pentylindole substituent, reducing electronegativity but enhancing lipophilicity .

Fluorinated Analogues

- RCS-8 isomers (e.g., 1-(1-(2-cyclohexylethyl)-1H-indol-3-yl)-2-(2/3/4-methoxyphenyl)ethan-1-one) : Methoxy groups at different positions on the phenyl ring demonstrate how substituent placement affects receptor binding .

Physicochemical Properties

*Predicted using fragment-based methods. The target compound’s pentafluorophenoxy group increases hydrophobicity compared to hydroxyl or methoxy analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.